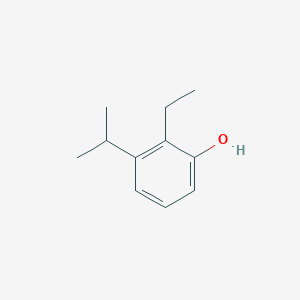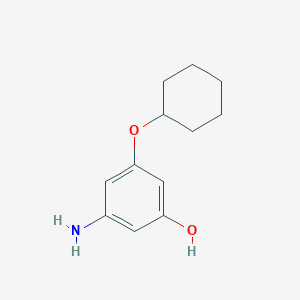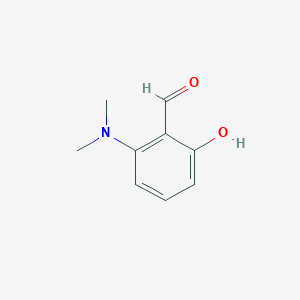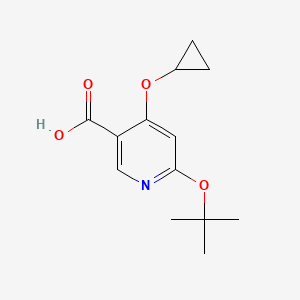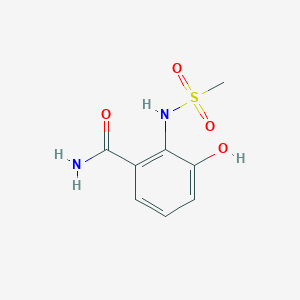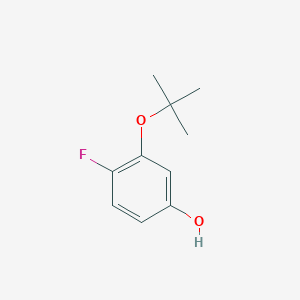
4-Hydroxypyridine-3,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypyridine-3,5-dicarbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of hydroxyl and aldehyde functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-3,5-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 4-hydroxymethylpyridine derivatives using oxidizing agents such as manganese dioxide . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure selective oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: 4-Hydroxypyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Hydroxypyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Its aldehyde groups can react with nucleophiles, leading to the formation of covalent adducts that modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2-carboxaldehyde (2-formylpyridine)
- Pyridine-3-carboxaldehyde (3-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
Comparison: 4-Hydroxypyridine-3,5-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically have only one functional group. This makes it a versatile compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C7H5NO3 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
4-oxo-1H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-8-2-6(4-10)7(5)11/h1-4H,(H,8,11) |
InChI-Schlüssel |
WZRLILSVWOYLDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



